molecular formula C24H39NO7 B045750 butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide CAS No. 111984-73-7

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide

Cat. No.: B045750
CAS No.: 111984-73-7
M. Wt: 453.6 g/mol
InChI Key: ZKQAGSRSPSPPSA-UHFFFAOYSA-N
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Description

Poly(N-isopropylacrylamide-co-butyl methacrylate) is a copolymer composed of N-isopropylacrylamide and butyl methacrylate. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition in response to temperature changes. This property is particularly useful in biomedical and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(N-isopropylacrylamide-co-butyl methacrylate) is typically synthesized through free radical polymerization. The process involves the following steps:

    Monomer Preparation: N-isopropylacrylamide and butyl methacrylate are purified and prepared for polymerization.

    Initiation: A radical initiator, such as ammonium persulfate, is used to start the polymerization reaction.

    Polymerization: The monomers are polymerized in an aqueous solution, often with the addition of a surfactant like sodium dodecyl sulfate to stabilize the reaction.

    Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.

Industrial Production Methods

In industrial settings, the production of Poly(N-isopropylacrylamide-co-butyl methacrylate) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous polymerization techniques and advanced purification methods to ensure high-quality copolymer production.

Chemical Reactions Analysis

Types of Reactions

Poly(N-isopropylacrylamide-co-butyl methacrylate) can undergo various chemical reactions, including:

    Oxidation: The copolymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.

    Reduction: Reduction reactions can modify the copolymer’s structure, potentially enhancing its functionality.

    Substitution: Substitution reactions can introduce new functional groups into the copolymer, altering its properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups into the copolymer.

Scientific Research Applications

Poly(N-isopropylacrylamide-co-butyl methacrylate) has a wide range of scientific research applications, including:

    Drug Delivery: The copolymer’s thermo-responsive properties make it ideal for controlled drug release systems. It can encapsulate drugs and release them at specific temperatures, enhancing therapeutic efficacy.

    Tissue Engineering: The copolymer is used in the development of scaffolds for tissue engineering. Its biocompatibility and responsiveness to temperature changes make it suitable for creating dynamic environments for cell growth.

    Biomedical Devices: Poly(N-isopropylacrylamide-co-butyl methacrylate) is used in the fabrication of biomedical devices, such as sensors and actuators, that respond to temperature changes.

    Industrial Applications: The copolymer is used in coatings, adhesives, and other industrial applications where temperature-responsive properties are beneficial.

Mechanism of Action

The mechanism of action of Poly(N-isopropylacrylamide-co-butyl methacrylate) is primarily based on its thermo-responsive behavior. The copolymer undergoes a phase transition at its LCST, changing from a hydrophilic to a hydrophobic state. This transition is driven by the disruption of hydrogen bonds between the polymer and water molecules. The molecular targets and pathways involved include:

    Hydrogen Bonding: The copolymer forms hydrogen bonds with water molecules at temperatures below the LCST, resulting in a swollen, hydrophilic state.

    Hydrophobic Interactions: Above the LCST, the hydrogen bonds are disrupted, and hydrophobic interactions dominate, causing the copolymer to collapse into a compact, hydrophobic state.

Comparison with Similar Compounds

Poly(N-isopropylacrylamide-co-butyl methacrylate) can be compared with other similar thermo-responsive copolymers, such as:

    Poly(N-isopropylacrylamide-co-acrylamide): This copolymer has similar thermo-responsive properties but different mechanical and chemical characteristics due to the presence of acrylamide.

    Poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate): This copolymer also exhibits thermo-responsive behavior but has enhanced hydrophilicity due to the presence of hydroxyethyl methacrylate.

    Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide): This copolymer has a higher LCST and different phase transition behavior compared to Poly(N-isopropylacrylamide-co-butyl methacrylate).

The uniqueness of Poly(N-isopropylacrylamide-co-butyl methacrylate) lies in its specific combination of monomers, which provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.

Properties

CAS No.

111984-73-7

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8)

InChI Key

ZKQAGSRSPSPPSA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C

Synonyms

poly(IPAAM-co-BMA)
poly(N-isopropylacrylamide-co-butyl methacrylate)
poly(NIP3AAm-co-BMA)

Origin of Product

United States

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